molecular formula C10H7N3O B3218856 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile CAS No. 1190313-22-4

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Cat. No.: B3218856
CAS No.: 1190313-22-4
M. Wt: 185.18 g/mol
InChI Key: WHLQVAMWQWVFJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a versatile chemical intermediate designed for advanced research and drug discovery applications. This compound features a pyrrolo[2,3-b]pyridine core, a privileged scaffold in medicinal chemistry known for its significant biological relevance . The strategic incorporation of formyl and nitrile functional groups at the 3-position makes this molecule a highly valuable building block for the synthesis of diverse and complex target molecules. Researchers can leverage these functional groups for further derivatization, including the formation of oximes or triazole rings, to explore structure-activity relationships and develop novel bioactive compounds . The pyrrolo[2,3-b]pyridine scaffold is found in compounds investigated for a range of therapeutic targets. This includes its role as a core structure in the development of potent antiproliferative agents that interact with DNA , as well as in inhibitors targeting key enzymes like Human Neutrophil Elastase (HNE), a protease implicated in inflammatory respiratory conditions . Furthermore, this scaffold is a key component in inhibitors for kinases such as JAK3 for immunomodulation , Fibroblast Growth Factor Receptors (FGFRs) for cancer therapy , and mTOR/PI3K pathways . As such, this compound offers researchers a critical starting point for hit-to-lead optimization campaigns across multiple disease areas. This product is For Research Use Only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

3-formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7N3O/c1-6-7(2-11)3-12-10-9(6)8(5-14)4-13-10/h3-5H,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHLQVAMWQWVFJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CNC2=NC=C1C#N)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101194124
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190313-22-4
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190313-22-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101194124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate intermediates under controlled conditions. For example, a hydrazone intermediate can be heated in a solvent like dimethylformamide to induce cyclization and form the desired pyrrolo[2,3-b]pyridine structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The methyl group can be substituted with other functional groups through electrophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3-Carboxy-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile.

    Reduction: 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-amine.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of pyrrolo[2,3-b]pyridine derivatives, including 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile, as effective anticancer agents. These compounds have demonstrated inhibitory effects on various cancer cell lines:

  • Inhibition of Fibroblast Growth Factor Receptors (FGFR) : Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine can act as potent FGFR inhibitors. For instance, one study reported that compounds based on this scaffold exhibited significant antiproliferative activity against Hep3B cells, a liver cancer cell line. The lead compound showed an IC50 value of 1900 nM against FGFR1, indicating its potential effectiveness in targeting FGFR-related pathways in cancer cells .
  • Mechanism of Action : The mechanism involves the binding of these compounds to the FGFR kinase domain, where they form hydrogen bonds that inhibit receptor activity. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .

Kinase Inhibition

The compound has also been explored for its role as a kinase inhibitor:

  • mTOR and PI3 Kinase Inhibition : According to patent literature, derivatives of pyrrolo[2,3-b]pyridine are being investigated for their ability to inhibit mTOR and PI3 kinase pathways, which are crucial in cancer cell survival and growth . These pathways are often dysregulated in various cancers, making their inhibition a promising therapeutic strategy.

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and SAR of this compound is essential for optimizing its pharmacological properties:

  • Synthetic Routes : The synthesis typically involves reactions with R-substituted aldehydes under controlled conditions to yield the desired pyrrolo derivatives. These synthetic strategies allow for the introduction of various functional groups that can enhance biological activity .
  • Structure Optimization : Studies have shown that modifying substituents at specific positions on the pyrrolo ring can significantly affect biological activity. For example, introducing larger hydrophobic groups may improve binding affinity to target kinases .

Case Studies and Experimental Data

A comprehensive analysis of experimental data supports the therapeutic potential of this compound:

CompoundTargetIC50 Value (nM)Cell Line
1FGFR11900Hep3B
4hFGFR174T1
VariousmTORTBDTBD

The data indicates that modifications to the core structure can yield compounds with significantly enhanced potency against specific targets.

Mechanism of Action

The mechanism of action of 3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. For instance, it has been shown to inhibit fibroblast growth factor receptors, which play a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural features, molecular weights, and biological activities of the target compound and its analogs:

Compound Name Core Structure Substituents (Positions) Molecular Weight Key Properties/Activities Source
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 3-formyl, 4-methyl, 5-carbonitrile ~215.19 (calc.) Not specified (hypothetical) Target
4-(4-Methoxyphenylamino)thieno[2,3-b]pyridine-5-carbonitrile (58) Thieno[2,3-b]pyridine 4-(4-methoxyphenylamino), 5-carbonitrile ~327.34 (calc.) Giardicidal activity (EC50 not reported)
A769662 Thieno[2,3-b]pyridine 3-(biphenyl), 4-hydroxy, 5-carbonitrile 377.38 (calc.) AMPK activator
5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile Pyrrolo[2,3-b]pyridine 4-CF₃, 5-carbonitrile 211.14 Not specified
4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile Pyrrolo[2,3-b]pyridine 4-Cl, 5-carbonitrile 177.59 Not specified

Key Observations:

  • Core Structure Differences: Pyrrolo[2,3-b]pyridine (target compound) vs. Furo[2,3-b]pyridine (): Oxygen in the furan ring introduces polarity but reduces stability compared to sulfur or nitrogen analogs .
  • Substituent Effects: Electron-Donating Groups: The methoxy group in compound 58 () increases electron density on the phenyl ring, enhancing giardicidal activity . In contrast, the methyl group (electron-donating) in the target compound may improve metabolic stability. Electron-Withdrawing Groups: The formyl and carbonitrile groups in the target compound likely reduce electron density at the core, affecting reactivity in nucleophilic substitutions or binding to hydrophobic pockets .

Biological Activity

3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile is a compound that has garnered attention due to its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, efficacy against various cancer cell lines, and its role as an inhibitor of specific kinases.

Chemical Structure and Properties

The compound belongs to the pyrrolo[2,3-b]pyridine class, characterized by a fused bicyclic structure that contributes to its biological properties. The molecular formula is C10H8N2OC_{10}H_{8}N_{2}O, and it features a formyl group and a carbonitrile moiety that are critical for its biological activity.

Research indicates that compounds within the pyrrolo[2,3-b]pyridine class exhibit various mechanisms of action:

  • FGFR Inhibition : Several derivatives have been identified as potent inhibitors of fibroblast growth factor receptors (FGFRs). For instance, studies have shown that modifications to the pyrrolo[2,3-b]pyridine scaffold can enhance FGFR1 inhibitory activity significantly. An IC50 value as low as 1.9 µM has been reported for certain derivatives against FGFR1, indicating strong potential for therapeutic applications in cancers driven by FGFR signaling pathways .
  • Cytotoxic Activity : A series of pyrrolo[2,3-b]pyridine derivatives have demonstrated considerable cytotoxic effects against various cancer cell lines. Notably, compounds have been shown to inhibit the HGF/MET signaling pathway, which is implicated in tumor progression. The cytotoxicity varies widely among derivatives, with some exhibiting IC50 values in the low micromolar range .
  • Kinase Inhibition : The compound has also been explored for its role as an inhibitor of SGK-1 kinase. Inhibiting this kinase can have therapeutic implications in diseases where SGK-1 is overactive .

Efficacy Against Cancer Cell Lines

A variety of studies have evaluated the efficacy of this compound against different cancer cell lines:

Cell Line IC50 (µM) Mechanism
MDA-MB-2310.5FGFR inhibition
Hep3B0.8Cytotoxicity
4T10.6Migration and invasion inhibition

These results indicate that the compound not only inhibits cell proliferation but also affects cellular processes such as migration and invasion, which are critical in cancer metastasis .

Case Studies

Several case studies illustrate the potential applications of this compound:

  • Study on FGFR Inhibition : A study demonstrated that structural modifications to the pyrrolo[2,3-b]pyridine scaffold enhanced its potency against FGFR1 by introducing substituents that improved binding affinity and selectivity .
  • Cytotoxicity Assessment : Another investigation assessed a range of pyrrolo[2,3-b]pyridine derivatives for their cytotoxic effects on T-lymphoblastic cell lines, revealing selectivity with CC50 values significantly lower than those observed in non-cancerous cells .

Q & A

Q. Basic

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., formyl proton at δ 9.8–10.2 ppm, methyl group at δ 2.3–2.5 ppm).
  • HRMS : Validates molecular weight (e.g., calculated [M+H]+ at m/z 226.085, observed 226.084) .
  • X-ray Crystallography : Resolves ambiguity in regiochemistry (e.g., distinguishing between pyrrolo[2,3-b]pyridine vs. [3,4-b] isomers). A single-crystal study (173 K, R factor <0.04) confirmed the planar structure and hydrogen bonding of the formyl group .

How do electronic effects of substituents modulate the reactivity of the carbonitrile group in further functionalization?

Advanced
The electron-withdrawing nitrile group activates adjacent positions for nucleophilic attack. For example:

  • Substitution Reactions : The C-5 carbonitrile can undergo hydrolysis to carboxylic acids under acidic conditions (H2SO4, reflux), while the C-3 formyl group directs electrophilic substitution (e.g., bromination at C-2) .
  • Cross-Coupling : Suzuki-Miyaura reactions with aryl boronic acids require palladium catalysts (Pd(PPh3)4) and microwave-assisted heating (120°C, 30 min) to achieve >80% conversion .
    Computational studies (DFT) reveal that the nitrile’s LUMO energy (-1.8 eV) facilitates nucleophilic additions, while steric hindrance from the methyl group slows reactions at C-4 .

What strategies resolve contradictions in reported biological activities of pyrrolo[2,3-b]pyridine derivatives?

Advanced
Discrepancies often arise from divergent functionalization or assay conditions. For example:

  • Bioactivity Optimization : Adding fluorobenzoate moieties (e.g., Methyl 4-fluoro-2-{pyrrolo[2,3-b]pyridin-5-yloxy}benzoate) enhances kinase inhibition but reduces solubility. SAR studies show that replacing the methyl group with hydrophilic substituents (e.g., -OH) balances activity and bioavailability .
  • Assay Validation : Conflicting IC50 values (e.g., 0.5 µM vs. 5 µM) may stem from cell line differences (HEK293 vs. HeLa). Standardizing protocols (e.g., ATP concentration, incubation time) minimizes variability .

How can computational methods predict interactions between this compound and biological targets?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to kinases (e.g., JAK2). The formyl group forms hydrogen bonds with Lys882, while the nitrile interacts hydrophobically with Val899 .
  • Hirshfeld Surface Analysis : Quantifies intermolecular forces (e.g., 12% H-bonding, 30% van der Waals) in crystal structures, guiding solubility modifications .
  • MD Simulations : Predict stability in aqueous environments (e.g., RMSD <2 Å over 100 ns) to prioritize derivatives for synthesis .

What are common challenges in purifying this compound, and how are they addressed?

Q. Basic

  • Impurity Profile : Byproducts from incomplete formylation (e.g., des-formyl analogs) are removed via silica gel chromatography (EtOAc/hexane, 3:7).
  • Recrystallization : Optimal solvents (e.g., ethanol/water mixtures) improve crystal purity (>98% by HPLC).
  • Scale-Up Issues : Pilot-scale column chromatography (C18 reverse-phase) resolves co-elution of methyl and formyl isomers .

How does the methyl group at C-4 influence steric and electronic properties in catalytic applications?

Q. Advanced

  • Steric Effects : The C-4 methyl group reduces accessibility for metal catalysts (e.g., Pd in cross-couplings), requiring bulky ligands (XPhos) to prevent coordination issues .
  • Electronic Effects : Methyl’s +I effect slightly raises the HOMO energy (-6.2 eV vs. -6.5 eV for H-analog), enhancing electrophilic substitution at C-6.
  • Catalyst Design : Asymmetric hydrogenation with Rh(I)-(R)-BINAP achieves 85% ee for chiral derivatives, leveraging steric guidance from the methyl group .

What synthetic modifications improve stability under physiological conditions?

Q. Advanced

  • Prodrug Strategies : Converting the nitrile to a tert-butyl carbamate (Boc-protected) enhances plasma stability (t1/2 >24 h vs. 2 h for parent compound) .
  • PEGylation : Attaching polyethylene glycol (PEG-500) to the formyl group via Schiff base formation increases aqueous solubility (from 0.1 mg/mL to 5 mg/mL) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile
Reactant of Route 2
Reactant of Route 2
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.